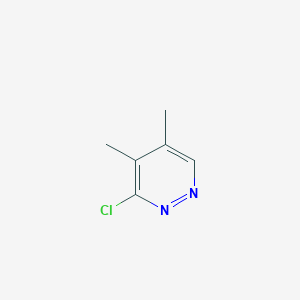

3-Chloro-4,5-dimethylpyridazine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-chloro-4,5-dimethylpyridazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2/c1-4-3-8-9-6(7)5(4)2/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSVFHXCZBROHDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=NC(=C1C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Characterization

The synthesis of 3-Chloro-4,5-dimethylpyridazine can be achieved through various synthetic routes, often involving the cyclization of appropriate precursors to form the pyridazine (B1198779) ring, followed by chlorination. One common approach involves the reaction of a 1,4-dicarbonyl compound with hydrazine (B178648) to construct the pyridazine core, which is then subsequently halogenated.

| Property | Data |

| Molecular Formula | C6H7ClN2 |

| Molecular Weight | 142.59 g/mol |

| Appearance | Colorless to pale yellow liquid or solid |

Table 1: Physicochemical Properties of this compound

Spectroscopic data is crucial for the unambiguous identification of the compound.

| Spectroscopy | Key Features |

| ¹H NMR | Signals corresponding to the two methyl groups and the aromatic proton on the pyridazine ring. |

| ¹³C NMR | Resonances for the four distinct carbon atoms of the pyridazine ring and the two methyl carbons. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight, along with characteristic isotopic patterns for the chlorine atom. |

Table 2: Spectroscopic Data for this compound

Chemical Properties and Reactivity

The chemical behavior of 3-Chloro-4,5-dimethylpyridazine is largely dictated by the interplay of the electron-deficient pyridazine (B1198779) ring, the reactive chlorine substituent, and the electron-donating methyl groups. The chlorine atom at the 3-position is susceptible to nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide range of functional groups. This reactivity is a cornerstone of its utility as a synthetic intermediate.

Applications in Chemical Research

Medicinal Chemistry

In the realm of medicinal chemistry, the pyridazine (B1198779) scaffold is a well-established pharmacophore found in a number of approved drugs. jocpr.comnih.gov The ability to functionalize the 3-position of this compound allows for the systematic exploration of structure-activity relationships (SAR) in the design of new therapeutic agents. By introducing different substituents, chemists can modulate the compound's binding affinity to biological targets, as well as its pharmacokinetic properties. Pyridazine derivatives have been investigated for a wide range of biological activities, including as anticancer, anti-inflammatory, and antimicrobial agents. researchgate.netjocpr.comresearchgate.net

Agrochemical Research

The diazine core is also prevalent in many commercially successful agrochemicals. nih.govcphi-online.com Halogenated pyridazines, including this compound, serve as key intermediates in the synthesis of novel herbicides, fungicides, and insecticides. nih.govgoogle.com The development of new crop protection agents is a continuous effort to combat resistance and improve efficacy. The versatility of the this compound core allows for the creation of diverse libraries of compounds that can be screened for desired agrochemical activities.

Strategies for Regioselective Halogenation of Pyridazine Rings

Regioselective halogenation of pyridazine rings is a fundamental transformation in the synthesis of functionalized pyridazine derivatives. The ability to precisely install a halogen atom at a specific position on the pyridazine nucleus is essential for subsequent cross-coupling reactions and further molecular diversification.

Direct Halogenation Approaches to Pyridazine Systems

Direct halogenation of pyridines and diazines can be challenging due to the electron-deficient nature of these heterocycles, often requiring harsh reaction conditions. nih.govchemrxiv.org Electrophilic aromatic substitution (EAS) on pyridine (B92270) rings is an electronically mismatched process, typically necessitating strong acids and high temperatures. nih.govchemrxiv.orgnsf.gov Despite these challenges, methods for direct halogenation have been developed. For instance, a ring-opening, halogenation, and ring-closing sequence can transform pyridines into reactive acyclic Zincke imine intermediates that undergo regioselective halogenation under mild conditions. nsf.govchemrxiv.orgnih.gov This strategy has been shown to be effective for the 3-selective halogenation of a range of substituted pyridines. nsf.govchemrxiv.org

Another approach involves the use of designed phosphine (B1218219) reagents to install a phosphonium (B103445) salt at the 4-position of pyridines, which is then displaced by a halide nucleophile. nih.govacs.org This two-step strategy is applicable to a broad range of unactivated pyridines and is suitable for late-stage halogenation. nih.govacs.org

Halogenation via Pyridazinone Precursor Derivatization

A common and effective strategy for the synthesis of halopyridazines involves the derivatization of pyridazinone precursors. This two-step process typically includes the synthesis of a pyridazinone, followed by a deoxychlorination reaction. For example, this compound can be synthesized from a corresponding pyridazinone. This method is widely applicable for the preparation of various chloropyridazine derivatives.

The synthesis of the pyridazinone precursor itself can be achieved through various cyclocondensation reactions. A prevalent method involves the condensation of a 1,3-dicarbonyl compound with a substituted acetamide, followed by deoxychlorination of the resulting pyridone with reagents like phosphorus oxychloride or phosgene. youtube.com

Annulation and Cycloaddition Reactions for Pyridazine Core Construction

Annulation and cycloaddition reactions represent powerful and atom-economical strategies for the de novo construction of the pyridazine ring system. These methods offer access to a wide variety of substituted pyridazines that may be difficult to obtain through functionalization of a pre-existing ring.

Inverse Electron Demand Diels-Alder (IEDDA) Reactions for Pyridazines

The Inverse Electron Demand Diels-Alder (IEDDA) reaction is a prominent method for synthesizing pyridazines. nih.govuniversiteitleiden.nlcreative-biolabs.comd-nb.infoacs.org This reaction typically involves the cycloaddition of an electron-deficient diene, such as a 1,2,4,5-tetrazine, with an electron-rich dienophile. nih.govcreative-biolabs.comd-nb.info The resulting bicyclic intermediate readily extrudes a molecule of nitrogen to afford a dihydropyridazine, which can then be oxidized to the aromatic pyridazine. creative-biolabs.com

The IEDDA reaction offers several advantages, including high reaction rates, excellent biocompatibility, and the ability to proceed in aqueous or organic solvents. creative-biolabs.com This has made it a valuable tool in bioconjugation and chemical biology. universiteitleiden.nlcreative-biolabs.comd-nb.info The reaction's scope is broad, allowing for the synthesis of a wide range of functionalized pyridazines by varying the substituents on both the tetrazine and the dienophile. nih.govacs.org For instance, the reaction of 1,2,4,5-tetrazines with cyclic enol ethers provides a facile route to pyridazines bearing hydroxyalkyl or oxopropyl substituents at the 4-position. d-nb.info

A Lewis acid-mediated IEDDA reaction between 3-monosubstituted s-tetrazines and silyl (B83357) enol ethers has been shown to produce functionalized pyridazines, including 3-bromo-pyridazines, with high regioselectivity. organic-chemistry.org

Table 1: Examples of IEDDA Reactions for Pyridazine Synthesis

| Diene | Dienophile | Product | Reference |

|---|---|---|---|

| 1,2,4,5-Tetrazine | Alkene/Alkyne | Pyridazine | nih.govd-nb.info |

| 1,2,4,5-Tetrazine | Cyclic enol ether | 4-substituted pyridazine | d-nb.info |

[3+n] Cycloaddition Approaches for Pyridazine Ring Formation

[3+n] cycloaddition reactions are another versatile tool for the synthesis of pyridazine and related heterocyclic systems. nih.govnih.gov These reactions involve the addition of a three-atom component to a larger π-system. nih.gov Of particular note are [3+2] and [3+3] cycloadditions.

The Huisgen [3+2] dipolar cycloaddition, for example, involves the reaction of a 1,3-dipole with a dipolarophile to form a five-membered ring. nih.gov While this reaction does not directly form a six-membered pyridazine ring, it can be used to construct precursors that are then converted to pyridazines. For instance, [3+2] cycloaddition of diazopropane (B8614946) to pyridazinones has been used to synthesize saturated pyrazolo[3,4-d]pyridazinones. nih.gov

More directly, [3+3] annulation reactions have been employed to create the pyridazine ring. An example is the reaction of an α-diazoester anion with chalcone (B49325) epoxides to yield highly functionalized pyridazine esters. nih.gov This reaction proceeds with moderate yields and complete regioselectivity under mild conditions. nih.gov

Cyclocondensation Strategies in Pyridazine Synthesis

Cyclocondensation reactions are a cornerstone of heterocyclic synthesis and are widely used for the construction of the pyridazine core. These reactions typically involve the formation of two new bonds in a single synthetic operation, often with the elimination of a small molecule like water or ammonia.

A classic approach to pyridazine synthesis is the reaction of a 1,4-dicarbonyl compound with hydrazine (B178648). This method is highly effective and allows for the introduction of various substituents on the pyridazine ring depending on the structure of the starting dicarbonyl compound. A one-pot approach for synthesizing novel pyridazine C-nucleosides utilizes a singlet oxygen [4+2] cycloaddition followed by reduction and hydrazine cyclization. nih.gov

Another important cyclocondensation strategy involves the reaction of β,γ-unsaturated hydrazones. A copper-promoted 6-endo-trig cyclization of these hydrazones provides an efficient route to 1,6-dihydropyridazines, which can be subsequently oxidized to pyridazines. organic-chemistry.org

Furthermore, pyridopyridazinedione derivatives can be synthesized through the condensation of 2-(arylhydrazono)-3-oxobutyrates with ethyl cyanoacetate, although this can sometimes result in low yields. mdpi.com

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| Pyridazine |

| 1,2,4,5-Tetrazine |

| Dihydropyridazine |

| 3-bromo-pyridazine |

| Pyridazinone |

| s-tetrazine |

| Silyl enol ether |

| Diazopropane |

| Pyrazolo[3,4-d]pyridazinone |

| α-diazoester |

| Chalcone epoxide |

| Pyridazine ester |

| 1,6-dihydropyridazine |

| Pyridopyridazinedione |

| 2-(arylhydrazono)-3-oxobutyrate |

| Ethyl cyanoacetate |

| Phosphorus oxychloride |

| Phosgene |

| Zincke imine |

| This compound |

| Pyridine |

| Diazine |

| 1,3-dicarbonyl compound |

| Acetamide |

| β,γ-unsaturated hydrazone |

| Hydrazine |

Introduction of Alkyl Substituents on Pyridazine Ring Systems

The introduction of alkyl groups onto the pyridazine ring is a key strategy for modulating the properties of these heterocycles. Direct alkylation of the electron-deficient pyridazine system can be challenging; however, several methodologies have been developed to achieve this transformation effectively.

One prominent method involves the direct alkylation of chloropyridazines using organometallic reagents. Organolithium compounds, in particular, have proven to be effective for the introduction of alkyl groups at specific positions of the pyridazine nucleus. The reaction of 3,6-dichloropyridazine (B152260) with organolithium reagents can lead to the formation of 4-alkylated products. This transformation is believed to proceed through an addition-elimination mechanism. The choice of the organolithium reagent and the reaction conditions are critical for achieving the desired regioselectivity and yield.

Another approach to installing alkyl groups is through the reaction of pyridazine derivatives with carboxylic acids in the presence of a silver ion catalyst and a persulfate initiator. This method allows for the introduction of alkyl and cycloalkyl groups at the 2, 4, or 6 positions of the pyridine ring system, a reaction that can be extended to pyridazine systems.

Furthermore, functional group interconversion offers an indirect route to alkylated pyridazines. For instance, the introduction of an acyl group, which can be subsequently reduced to an alkyl group, provides another avenue for the synthesis of these compounds.

The following table summarizes representative examples of the introduction of alkyl substituents on pyridazine and related heterocyclic rings.

| Starting Material | Reagent | Product | Yield (%) | Reference |

| 3,6-Dichloropyridazine | s-BuLi, then TMSCl | 4-sec-Butyl-3,6-dichloropyridazine | 43 | dergipark.org.tr |

| Pyridine derivative | Carboxylic acid, (NH₄)₂S₂O₈, AgNO₃ | Alkylated pyridine derivative | Not specified | mdpi.com |

| Imidazo[1,2-b]pyridazine | Pyridine N-oxide (photocatalytic alkylation) | Alkylated imidazo[1,2-b]pyridazine | Not specified | nih.gov |

This table presents a selection of methods and should not be considered exhaustive.

Microwave-Assisted Synthetic Approaches in Pyridazine Chemistry

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. In pyridazine chemistry, microwave irradiation has been successfully employed in various synthetic transformations.

A key application of microwave technology in this area is the synthesis of pyridazine precursors. For example, the preparation of 3,6-dichloro-4,5-dimethylpyridazine, a likely precursor for this compound, can be achieved from 6-hydroxy-4,5-dimethyl-2H-pyridazin-3-one using phosphorus oxychloride and diisopropylethylamine under microwave irradiation. This method significantly reduces the reaction time to just 20 minutes.

Microwave assistance has also been utilized in the synthesis of various substituted pyridazines. The cyclocondensation of 1,4-diketones with hydrazine in the presence of an oxidizing agent like DDQ can be efficiently carried out under microwave irradiation to produce 3,4,6-trisubstituted pyridazines. prepchem.com Similarly, the synthesis of sulfonamide derivatives incorporating a pyridazine moiety has been developed using microwave irradiation, highlighting the versatility of this technique. ajrconline.org

The following table provides examples of microwave-assisted reactions in pyridazine synthesis.

| Reactants | Product | Reaction Conditions | Yield (%) | Reference |

| 6-Hydroxy-4,5-dimethyl-2H-pyridazin-3-one, POCl₃, DIPEA | 3,6-Dichloro-4,5-dimethylpyridazine | Microwave, 160 °C, 20 min | 53 | chemicalbook.com |

| 1,4-Diketones, Hydrazine, DDQ | 3,4,6-Trisubstituted pyridazines | Microwave | Not specified | prepchem.com |

| 3-Chloro-6-hydrazinylpyridazine, Aryl aldehydes | Arylidenehydrazinyl-6-chloropyridazines | Microwave | High | researchgate.net |

| 3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine, Acetone | 3,6-Di(pyridin-2-yl)-4-methylpyridazine | Microwave, 150 °C, 30 min | Not specified | researchgate.net |

This table showcases the application of microwave synthesis in pyridazine chemistry and is not an exhaustive list of all possible reactions.

Nucleophilic Substitution Reactions on the Halogenated Pyridazine Core

Halogenated pyridazines are versatile building blocks in organic synthesis, primarily due to their susceptibility to nucleophilic aromatic substitution (SNAr). thermofishersci.in The presence of two adjacent nitrogen atoms in the pyridazine ring significantly influences its electronic properties, making it electron-deficient. chemicalbook.com This electronic characteristic facilitates the attack of nucleophiles, particularly at positions ortho or para to the ring nitrogens. thermofishersci.in In the case of this compound, the chlorine atom at the 3-position is activated towards displacement by various nucleophiles.

The displacement of a halide from a pyridazine ring can proceed through several mechanisms, with the SNAr and ANRORC pathways being particularly relevant.

The SNAr (Addition-Elimination) mechanism is the most common pathway for nucleophilic aromatic substitution. wikipedia.org It involves a two-step process:

Addition: The nucleophile attacks the carbon atom bearing the leaving group (the chlorine atom), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The electron-withdrawing nature of the pyridazine nitrogens helps to stabilize this negatively charged intermediate. thermofishersci.in

Elimination: The leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored. wikipedia.org

The ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism is a more complex pathway observed in some heterocyclic systems, particularly with strong nucleophiles like sodium amide. knu.uawikipedia.org This mechanism is distinct from SNAr as it involves the opening of the heterocyclic ring. wikipedia.org The process entails the initial addition of the nucleophile, followed by the cleavage of a ring bond to form an open-chain intermediate. Subsequent ring closure, often with the expulsion of the original leaving group, leads to the final substituted product. knu.uawikipedia.org Isotopic labeling studies have been crucial in confirming the occurrence of the ANRORC mechanism, by demonstrating that a ring atom can be displaced in the course of the substitution. wikipedia.org

The reactivity of a chlorine substituent on a pyridazine ring is highly dependent on its position relative to the ring nitrogen atoms. Chlorine atoms at the 3- or 6-positions (α to a nitrogen) and the 4- or 5-positions (β to a nitrogen) exhibit different levels of activation towards nucleophilic attack.

Generally, chloro-heterocycles where the chlorine is positioned ortho or para to a ring nitrogen are considered "active" and are significantly more reactive than their carbocyclic analogues like chlorobenzene. thermofishersci.in This enhanced reactivity is attributed to the ability of the electronegative nitrogen atoms to stabilize the anionic Meisenheimer intermediate formed during an SNAr reaction. thermofishersci.in For instance, 2-chloropyridine (B119429) is vastly more reactive towards methoxide (B1231860) displacement than chlorobenzene. thermofishersci.in In pyridazines, the presence of two nitrogen atoms further enhances this effect. The chlorine atom in 3-chloropyridazine (B74176) is activated by the adjacent nitrogen at position 2 and the nitrogen at position 1, making it a good substrate for nucleophilic substitution reactions.

The table below provides a comparative overview of reactivity in different chloro-heterocycles.

| Compound | Position of Chlorine | Relative Reactivity Feature |

| 3-Chloropyridazine | 3-position (α to N) | High reactivity due to the α-nitrogen effect, which weakens the C-Cl bond. |

| 4-Chloropyridazine | 4-position (β to N) | Lower reactivity compared to the 3-chloro isomer due to a higher bond dissociation energy. |

| 2-Chloropyridine | 2-position (α to N) | Highly reactive due to activation by the ring nitrogen. thermofishersci.in |

This table presents generalized reactivity trends for illustrative purposes.

The activated chlorine atom in chloropyridazines, including this compound, readily undergoes substitution with a variety of nitrogen and carbon nucleophiles, leading to aminated and alkylated products, respectively.

Amination reactions involve the displacement of the chlorine atom by an amine. These reactions are fundamental in synthesizing various biologically active molecules and functional materials. For example, chloropyridazines can be converted to their amino derivatives, which are precursors to other important compounds. chemicalbook.com

Alkylation reactions can be achieved through cross-coupling reactions, such as the Suzuki-Miyaura coupling. This palladium-catalyzed reaction allows for the formation of a new carbon-carbon bond between the pyridazine core and an organoboron compound. For instance, the coupling of a chloropyridine derivative with a boronic acid can yield biaryl compounds. jst.go.jp Similarly, chloropyridazines can participate in cross-coupling reactions to introduce alkyl or aryl groups, expanding their structural diversity.

Carbon-Hydrogen (C-H) Functionalization Strategies for Pyridazines

While nucleophilic substitution of halides is a cornerstone of pyridazine chemistry, the direct functionalization of carbon-hydrogen (C-H) bonds represents a more modern and atom-economical approach to modifying the heterocyclic core. yale.edu C-H activation strategies avoid the need for pre-functionalized starting materials, offering a streamlined path to complex molecules. researchgate.net

Azines, including pyridines and pyridazines, are electron-deficient heterocycles, which makes them generally unreactive towards classical electrophilic aromatic substitution. nih.govacs.org Furthermore, C-H functionalization reactions often favor the positions ortho to the nitrogen atom due to directing group effects or the inherent electronic properties of the ring. acs.org Consequently, achieving selective functionalization at the meta-position presents a significant challenge. researchgate.netacs.org

To overcome this, several strategies have been developed for meta-selective C-H activation in azines:

Directing Group Templates: Specially designed templates can be used to position a metal catalyst at a remote C-H bond, overriding the natural reactivity of the substrate. By carefully engineering the distance and geometry of a linker attached to a coordinating group, activation can be directed to the meta-position. acs.org

Dearomatization-Rearomatization: This strategy involves the temporary dearomatization of the azine ring to alter its electronic properties and reactivity patterns. researchgate.net For example, pyridines can be converted into dearomatized intermediates, which then undergo regioselective functionalization at the meta-position, followed by rearomatization to restore the heterocyclic core. acs.org This approach has been successfully applied for nitration and other transformations. acs.org

Transition metal catalysis is a powerful tool for the direct functionalization of C-H bonds in pyridazine systems. pkusz.edu.cn Catalysts based on metals like palladium, rhodium, and cobalt can activate specific C-H bonds, enabling the formation of new C-C or C-heteroatom bonds. yale.edupkusz.edu.cnrsc.org

These reactions often employ a directing group on the substrate to form a chelate with the metal catalyst, which then positions the catalyst to activate a nearby C-H bond, typically at the ortho-position. pkusz.edu.cn For example, rhodium(III)-catalyzed C-H activation has been used to synthesize fused pyridazine analogues by using a pyrazolidinone moiety as a directing group. pkusz.edu.cn

The development of catalytic systems that can operate without a directing group or that can target positions other than ortho is an active area of research. dmaiti.com For instance, palladium-catalyzed arylation of pyridazines has been achieved with high regioselectivity, demonstrating the potential to functionalize specific C-H bonds based on the electronic character of the ring and the reaction conditions. rsc.orgnih.gov Radical-mediated C-H functionalization also offers a complementary approach, allowing for the introduction of various functional groups onto the pyridazine core under mild conditions. nih.govacs.org

The table below summarizes some catalytic approaches for C-H functionalization in azine/pyridazine systems.

| Catalyst System | Type of Functionalization | Selectivity |

| Rhodium(III) with Directing Group | Annulation/Cyclization | Ortho-selective |

| Palladium(II) with Ligand Modification | Arylation | Can be tuned for C-3 or C-4 selectivity |

| Ruthenium Photoredox | Alkylation | Meta-selective |

| Radical Initiators (e.g., TiCl₃/t-BuOOH) | Alkoxylation | Dependent on radical stability |

This table provides examples of catalytic systems and their general applications in C-H functionalization.

Derivatization Reactions of Methyl Groups on the Pyridazine Ring

The methyl groups at the C4 and C5 positions of the pyridazine ring are susceptible to various transformations, typical for methyl groups attached to heteroaromatic systems. Their reactivity is influenced by the electron-withdrawing nature of the pyridazine ring. While specific studies on this compound are not extensively detailed in publicly available literature, the reactivity can be inferred from analogous transformations on related methylazine compounds.

Key derivatization reactions include oxidation and condensation.

Oxidation: The methyl groups on pyridazine and related pyridine rings can be oxidized to form the corresponding carboxylic acids. bme.hu This transformation is a common strategy to introduce new functional groups. For instance, methylpyridines can be oxidized using agents like argentous sulfate (B86663) or argentous oxide, which leads to the formation of carboxylic acids that may subsequently decarboxylate under the reaction conditions. bme.hu Microbiological oxidation also presents a viable method. Microorganisms of the genus Pseudomonas can oxidize methyl groups on aromatic six-membered heterocycles, including pyridazines, to the corresponding carboxylic acids. google.com Fungal biotransformation has also been demonstrated, where Exophiala dermatitidis selectively oxidizes a single methyl group of 2,6-dimethylpyridine (B142122) to 6-methylpicolinic acid. nih.gov

Trifluoroacetylation: A notable reaction is the trifluoroacetylation of methyl groups on azine rings. Treatment of various methyl-substituted azines with trifluoroacetic anhydride (B1165640) (TFAA), often in the presence of pyridine, yields the corresponding trifluoroacetonyl derivatives. clockss.org This reaction proceeds efficiently without the need for strong bases and provides a route to trifluoromethyl-containing building blocks. clockss.org

Table 1: Representative Derivatization Reactions of Analogous Methylazine Systems

| Reaction Type | Starting Material (Analogue) | Reagents & Conditions | Product | Reference |

|---|---|---|---|---|

| Oxidation | Methylpyridines | Argentous sulfate or Argentous oxide, elevated temperature | Pyridine carboxylic acids (prone to decarboxylation) | bme.hu |

| Microbiological Oxidation | 2,6-Dimethylpyridine | Exophiala dermatitidis DA5501 cells, n-dodecane, 54-h incubation | 6-Methylpicolinic acid | nih.gov |

| Trifluoroacetylation | 2-Methylpyridine | Trifluoroacetic anhydride (TFAA), pyridine, benzene, room temperature | 2-Trifluoroacetonylpyridine | clockss.org |

Annelation Reactions Involving the Pyridazine Core

Annelation, or ring-fusion, reactions are critical for constructing polycyclic heterocyclic systems with diverse pharmacological and material properties. The 4,5-disubstituted pyridazine core of this compound is well-suited for such transformations, serving as a foundation for building fused pyrazoles, pyrroles, and other ring systems.

Fused Pyrazole and Triazine Synthesis: A prominent example involves the cyclization of pyridazine derivatives to form fused pyrazolo[3,4-c]pyridazines. For instance, starting from the related 4-cyano-5,6-dimethylpyridazine-3(2H)-thione, treatment with hydrazine hydrate (B1144303) leads to the formation of 3-amino-4,5-dimethyl-1H-pyrazolo[3,4-c]pyridazine. researchgate.net This product can be further elaborated. Diazotization followed by coupling with active methylene (B1212753) compounds and subsequent refluxing in acetic anhydride can yield complex fused systems like pyridazino[3′,4′:3,4]pyrazolo[5,1-c]1,2,4-triazines. researchgate.net

Fused Benzimidazole Synthesis: The dicarboxylated analogue of the dimethylpyridazine core can undergo condensation to form larger heterocyclic structures. Diethyl 3,6-dimethylpyridazine-4,5-dicarboxylate, upon reaction with o-phenylenediamine (B120857) in the presence of sodium hydride, cyclizes to form a 1,4-dimethyl-6,11-dihydropyridazino[4,5-c] Current time information in Bangalore, IN.mdpi.combenzodiazocine-5,12-dione. researchgate.net Subsequent dehydration by heating under reduced pressure yields the annelated product, 1,4-dimethylpyridazino[4′,5′:3,4]pyrrolo[1,2-a]benzimidazol-11-one. researchgate.net

Hetero-Diels-Alder Reactions: The pyridazine ring can act as a diene in Hetero-Diels-Alder (HDA) reactions. 4,5-Dicyanopyridazine, a related compound, reacts with various dienophiles to construct polycyclic and cage-like compounds. mdpi.com This reactivity highlights the potential of the pyridazine core in [4+2] cycloaddition cascades to rapidly build molecular complexity. mdpi.com

Table 2: Examples of Annelation Reactions on the Pyridazine Core

| Reaction Type | Starting Material (Analogue) | Reagents & Conditions | Fused Product | Reference |

|---|---|---|---|---|

| Pyrazolopyridazine Synthesis | 4-Cyano-5,6-dimethylpyridazine-3(2H)-thione | 1. Hydrazine hydrate 2. NaNO₂, HCl 3. Active methylene compounds 4. Acetic anhydride, reflux | Pyridazino[3′,4′:3,4]pyrazolo[5,1-c]1,2,4-triazine derivatives | researchgate.net |

| Benzimidazole Annelation | Diethyl 3,6-dimethylpyridazine-4,5-dicarboxylate | 1. o-Phenylenediamine, NaH 2. Heat under reduced pressure | 1,4-Dimethylpyridazino[4′,5′:3,4]pyrrolo[1,2-a]benzimidazol-11-one | researchgate.net |

| Hetero-Diels-Alder Cycloaddition | 4,5-Dicyanopyridazine | Various dienophiles (e.g., ethyl vinyl ether, cycloalkenes) | Polyfunctionalized carbo- and hetero-cage compounds | mdpi.com |

Applications of Pyridazine Derivatives in Advanced Materials Science and Organic Electronics

Novel Pyridazine-Based Thermally Activated Delayed Fluorescence (TADF) Emitters

A particularly promising application of pyridazine (B1198779) derivatives is in the development of Thermally Activated Delayed Fluorescence (TADF) emitters for high-efficiency OLEDs. mdpi.com TADF is a mechanism that allows OLEDs to harvest both singlet and triplet excitons, which are generated in a 1:3 ratio, to produce light, theoretically enabling 100% internal quantum efficiency. nih.gov This process relies on the efficient up-conversion of non-emissive triplet states to emissive singlet states through reverse intersystem crossing (rISC). mdpi.comnih.gov

For rISC to be effective, a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEₛₜ) is required. nih.gov This is often achieved by designing molecules with a donor-acceptor (D-A) architecture, which promotes an intramolecular charge transfer (ICT) state. nih.gov The electron-deficient pyridazine core serves as an excellent acceptor moiety in these D-A structures. nih.govfrontiersin.org Density functional theory (DFT) calculations have shown that pyridazine has a lowest unoccupied molecular orbital (LUMO) energy level comparable to other common acceptors like pyrazine (B50134) and triazine, making it well-suited for this role. nih.govfrontiersin.org

Recent research has focused on synthesizing novel D-A type TADF emitters incorporating a pyridazine acceptor. One study explored three such compounds, combining a pyridazine core with different electron-donating units. nih.govfrontiersin.org While the derivatives with carbazole (B46965) and acridine (B1665455) donors were found to be poorly emissive, the compound that paired a phenoxazine (B87303) donor with the pyridazine acceptor, dPXZMePydz, exhibited promising TADF characteristics. nih.govfrontiersin.org This molecule showed a high reverse intersystem crossing rate (kᵣᵢₛ꜀) of 3.9 x 10⁶ s⁻¹ and a fast delayed emission lifetime of less than 500 nanoseconds. nih.govfrontiersin.orgnih.gov

An OLED device fabricated using dPXZMePydz as the emitter demonstrated efficient triplet harvesting. nih.govfrontiersin.org The device exhibited green electroluminescence and achieved a maximum external quantum efficiency (EQEₘₐₓ) of 5.8%, a value that surpasses the theoretical limit for conventional fluorescent OLEDs and confirms the contribution of the TADF mechanism. mdpi.comfrontiersin.org This successful demonstration highlights the potential of pyridazine-containing molecules as a viable pathway to creating high-performance TADF emitters for next-generation displays and lighting. nih.govfrontiersin.org

Table 1. Performance of Selected Pyridazine-Based TADF Emitters

| Emitter | Donor Moiety | Key Performance Metrics | OLED Performance |

|---|

| dPXZMePydz | Phenoxazine | kᵣᵢₛ꜀: 3.9 x 10⁶ s⁻¹ frontiersin.orgnih.govDelayed Lifetime: <500 ns frontiersin.orgnih.govΦₚₗ (Toluene): 8.5% nih.govΔEₛₜ: 86 meV mdpi.com | EQEₘₐₓ: 5.8% mdpi.comfrontiersin.orgEmission: Green frontiersin.org | | dCzMePydz | Carbazole | Poorly emissive, pure fluorescence nih.govfrontiersin.org | Not fabricated | | dDMACMePydz | Acridine | Poorly emissive, pure fluorescence nih.govfrontiersin.org | Not fabricated | | Phenoxazine-Pyridazine Derivative | Phenoxazine | Delayed Lifetime (Toluene): 143 ns mdpi.comIonization Potential: 5.38 eV mdpi.com | Not reported | | 9,9-dimethyl-9,10-dihydroacridine-Pyridazine Derivative | 9,9-dimethyl-9,10-dihydroacridine (B1200822) | Delayed Lifetime (Toluene): 93 ns mdpi.comIonization Potential: 5.42 eV mdpi.comGlass Transition Temp.: 80 °C mdpi.com | Not reported |

Table of Compounds Mentioned

| Compound Name/Abbreviation | Full Chemical Name |

|---|---|

| 3-Chloro-4,5-dimethylpyridazine | This compound |

| dPXZMePydz | 3,6-bis(10H-phenoxazin-10-yl)-4,5-dimethylpyridazine (structure inferred from research context) |

| dCzMePydz | 3,6-bis(9H-carbazol-9-yl)-4,5-dimethylpyridazine (structure inferred from research context) |

| dDMACMePydz | 3,6-bis(9,9-dimethylacridin-10(9H)-yl)-4,5-dimethylpyridazine (structure inferred from research context) |

| Pyridazine | Pyridazine |

| Pyrazine | Pyrazine |

| Triazine | Triazine |

| Carbazole | Carbazole |

| Acridine | Acridine |

| Phenoxazine | Phenoxazine |

Pyridazine Core in Ligand Design for Catalysis

Pyridazine (B1198779) Derivatives as Ligands for Transition Metal Catalysis

The presence of two adjacent nitrogen atoms endows the pyridazine ring with distinct coordination chemistry, making it an attractive component in ligands for transition metal catalysis. These ligands can stabilize various metal centers and influence their catalytic activity through electronic and steric modifications.

Coordination Chemistry of Pyridazine Ligands with First-Row Transition Metals

Pyridazine-based ligands have been successfully employed to form stable complexes with a range of first-row transition metals, including nickel, copper, zinc, and cobalt. nih.govresearchgate.netacs.org For instance, tridentate pyridazine ligands, such as those derived from the condensation of 3,6-disubstituted pyridazine hydrazines with pyridine (B92270) aldehyde, readily form complexes with these metals. researchgate.net The stoichiometry of the resulting complexes, whether ML or ML₂, can be influenced by the nature of the substituents on the pyridazine ring, highlighting the tunability of their coordination behavior. researchgate.net

A notable example is the unsymmetrically disubstituted pyridazine ligand, picolinaldehyde (6-chloro-3-pyridazinyl)hydrazone (PIPYH). This ligand reacts with divalent nickel, copper, and zinc nitrates to form complexes of the type [Cu(II)(PIPYH)(NO₃)₂] or M(PIPYH)₂₂ where M is Ni(II) or Zn(II). nih.govacs.org In the presence of a base, deprotonation of the ligand can occur, leading to complexes with different coordination spheres. nih.govacs.org X-ray diffraction studies have revealed that these complexes typically feature penta- or hexa-coordinated metal centers. nih.govacs.org

The coordination of pyridazine ligands to first-row transition metals has also been explored in the context of pyrazine(diimine) complexes. While pyrazine (B50134) is a different diazine isomer, the principles of metal-ligand interactions are related. Studies on (DiPP-PzDI)MX₂ complexes (where M = Mn, Fe, Co, Ni) have shown that the electronic structure and metal-ligand covalency are influenced by the specific transition metal. tandfonline.com

Electronic and Steric Effects of Pyridazine Ligands on Catalytic Activity

The electronic and steric properties of pyridazine ligands play a crucial role in modulating the catalytic activity of their metal complexes. The substituents on the pyridazine ring can significantly alter the electron density at the metal center and the steric environment around it, thereby influencing substrate binding, activation, and turnover rates.

The electronic properties of pyridazine-based ligands have been investigated using techniques like cyclic voltammetry and electron paramagnetic resonance (EPR) spectroscopy. nih.govacs.orgacs.org For example, studies on copper complexes with the PIPYH ligand have shown that deprotonation of the ligand leads to increased symmetry in the complex. nih.govacs.orgacs.org Furthermore, the π-backbonding ability of the pyridazine ligand can influence the acidity of protons within the ligand backbone, as observed in nickel complexes of PIPYH. nih.govacs.orgacs.org

The steric bulk of substituents on the pyridazine ring can also have a profound impact. In the case of tridentate pyridazine ligands, even substituents located far from the coordination site can dictate the stoichiometry of the resulting metal complexes, pointing to a significant electronic effect transmitted through the pyridazine ring. researchgate.net Research on iron(II) complexes with tetradentate ligands incorporating a substituted pyridine ring demonstrates that modifying the α-position of the ring affects not only the electronic properties but also the steric crowding around the iron center. acs.orgacs.org This, in turn, influences the spin state of the iron and its catalytic oxidation ability. acs.orgacs.org While these studies focus on pyridine, the principles of tuning electronic and steric effects are directly applicable to pyridazine-based ligands.

Applications in Homogeneous Catalysis Utilizing Pyridazine Ligands

Pyridazine and its derivatives have found utility as ligands in various homogeneous catalytic reactions. researchgate.net The ability of the pyridazine core to stabilize transition metal catalysts in solution is a key factor in their application. Transition metal complexes bearing pyridazine-related ligands have been reviewed for their importance in homogeneous catalysis, showcasing their versatility. researchgate.net

While specific examples detailing the use of 3-Chloro-4,5-dimethylpyridazine in homogeneous catalysis are scarce, the broader class of pyridazine-containing ligands has been explored. For instance, tandem Sonogashira coupling–cycloisomerization reactions have been developed for the synthesis of furo[2,3-c]pyridazines, starting from an accessible 2-bromo-3-aminopyridizinone skeleton, demonstrating the utility of pyridazine scaffolds in facilitating complex organic transformations. acs.org Furthermore, the general importance of pyridine and related N-heterocyclic ligands in stabilizing metal complexes for homogeneous catalysis is well-established, with applications ranging from C-H functionalization to hydrogenation reactions. nih.govbeilstein-journals.orgmdpi.com

Pyridazines in Photoredox Catalysis and Related Redox Processes

The field of photoredox catalysis has seen a surge in the use of N-heterocyclic compounds, and pyridazines are no exception. Visible light-driven photoredox catalysis has been employed to construct arylethylamine-containing 1,4,5,6-tetrahydropyridazines through a radical cascade reaction. rsc.org This redox-neutral process demonstrates the potential of pyridazine precursors in complex molecule synthesis under mild conditions. rsc.org

Cooperative N-heterocyclic carbene (NHC) and photoredox catalysis has also been utilized for the synthesis of 1,4,5,6-tetrahydropyridazines via the cyclization of N-centered hydrazonyl radicals. nih.govresearchgate.net Additionally, pyridazine N-oxides have been investigated as photoactivatable surrogates for reactive oxygen species. bohrium.com The application of visible light-mediated photocatalysis has also been explored for the direct coupling of N-methylmorpholine with an unfunctionalized pyridazine, highlighting its potential in pharmaceutical synthesis. nih.gov

Pyridazine-Based Ligands for Proton Reduction and H₂ Generation

The quest for efficient and sustainable hydrogen (H₂) production has spurred research into molecular catalysts for proton reduction. Pyridazine and related polypyridyl ligands have been incorporated into cobalt complexes that act as catalysts for this important reaction. mdpi.comresearchgate.netnih.gov

Future Research Trajectories and Emerging Paradigms in 3 Chloro 4,5 Dimethylpyridazine Research

Development of Novel and Sustainable Synthetic Routes to Pyridazines

The synthesis of pyridazine (B1198779) derivatives is continually evolving, with a strong emphasis on sustainability and efficiency. wisdomlib.orgsioc-journal.cn Traditional methods often involve harsh reaction conditions and the use of hazardous reagents. beilstein-journals.orgnih.gov Consequently, modern research is geared towards developing greener alternatives.

One promising approach is the use of microwave-assisted organic synthesis, which can significantly reduce reaction times and improve yields. wisdomlib.org For instance, the microwave-assisted Chapman rearrangement of 3,6-dialkoxypyridazines offers a rapid and efficient route to 1,2-dialkylpyridazine-3,6-diones. wisdomlib.org Another sustainable strategy involves the use of ionic liquids as recyclable solvents and catalysts, which has been shown to dramatically decrease reaction times and increase product yields in the synthesis of pyridazine derivatives. sioc-journal.cn

Metal-free synthesis protocols are also gaining traction as a cost-effective and environmentally friendly alternative to traditional metal-catalyzed reactions. organic-chemistry.org For example, the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines provides a highly regioselective and efficient route to 6-aryl-pyridazin-3-amines under neutral conditions. organic-chemistry.orgorganic-chemistry.org Furthermore, one-pot synthesis procedures, such as the three-step one-pot conversion of glycosyl furans to pyridazine C-nucleosides, offer a stereoselective and high-yielding method for producing pharmacologically interesting compounds. nih.gov

Table 1: Comparison of Conventional and Novel Synthetic Routes for Pyridazines

| Synthetic Route | Description | Advantages |

| Conventional Cyclization | Reaction of 1,4-dicarbonyl precursors with hydrazine (B178648). mdpi.com | Well-established methodology. |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate reactions. wisdomlib.org | Reduced reaction times, higher yields, and enhanced purity. wisdomlib.org |

| Ionic Liquid-Based Synthesis | Employs ionic liquids as recyclable solvents and catalysts. sioc-journal.cn | Shorter reaction times, increased yields, and reusability of the reaction medium. sioc-journal.cn |

| Metal-Free Aza-Diels-Alder | Reaction of 1,2,3-triazines with 1-propynylamines. organic-chemistry.orgorganic-chemistry.org | Sustainable, cost-effective, high regioselectivity, and broad substrate scope. organic-chemistry.org |

| One-Pot Synthesis | Multiple reaction steps are performed in a single reactor. nih.gov | Stereoselective, high yields, and operational simplicity. nih.gov |

Exploration of Advanced Functionalization Methodologies for Pyridazine Scaffolds

The functionalization of the pyridazine core is crucial for tuning its chemical and physical properties for various applications. nih.gov While traditional cross-coupling reactions like Suzuki-Miyaura are widely used, researchers are exploring more advanced and selective methods. mdpi.comresearchgate.net

Late-stage C-H functionalization has emerged as a powerful tool for modifying complex molecules, including pyridazines. nih.govbohrium.com This approach allows for the direct introduction of functional groups onto the pyridazine ring, bypassing the need for pre-functionalized starting materials. bohrium.com Metal-catalyzed C-H activation, in particular, has shown great promise for the selective functionalization of pyridines and other azines. researchgate.netbeilstein-journals.orgacs.orgrcsi.com For instance, a nickel-catalyzed C3-H alkenylation of pyridines has been developed, offering an atom-economical method for direct C-C bond formation.

The development of bifunctional ligands that can direct the regioselectivity of C-H activation is another exciting area of research. These ligands can override the intrinsic reactivity of the pyridazine ring, enabling functionalization at previously inaccessible positions. Furthermore, the use of thio-substituted pyridazine building blocks allows for the selective and stepwise functionalization of the pyridazine scaffold, providing a versatile method for creating a wide range of derivatives. uni-muenchen.de

Synergistic Experimental and Computational Approaches in Pyridazine Chemistry

The integration of experimental and computational methods has become indispensable in modern chemical research, providing deep insights into reaction mechanisms and molecular properties. nih.govbohrium.comacs.orgacs.orgrsc.org Density Functional Theory (DFT) calculations are widely used to study the electronic structure, reactivity, and spectroscopic properties of pyridazine derivatives. researchgate.netijcsi.progsconlinepress.comuminho.pt

These computational studies can predict the outcomes of reactions, guide the design of new catalysts and ligands, and rationalize experimental observations. researchgate.net For example, DFT calculations have been used to elucidate the relationship between the molecular structure of pyridazine derivatives and their corrosion inhibition efficiency, showing good correlation with experimental results. researchgate.netijcsi.progsconlinepress.com Similarly, computational screening can accelerate the discovery of new pyridazine-based materials with desired optical and electronic properties. mdpi.com

The synergistic use of experimental techniques, such as stopped-flow spectrophotometry, with computational modeling allows for a comprehensive understanding of reaction kinetics and mechanisms. This combined approach has been successfully applied to study the bioorthogonal reactivity of aryltetrazines, a class of compounds structurally related to pyridazines.

Table 2: Applications of Computational Chemistry in Pyridazine Research

| Computational Method | Application | Insights Gained |

| Density Functional Theory (DFT) | Elucidation of electronic structure and reactivity. researchgate.netijcsi.progsconlinepress.comuminho.pt | Prediction of reaction outcomes, understanding of structure-property relationships. mdpi.comresearchgate.net |

| Molecular Dynamics (MD) Simulations | Investigation of the synergistic effects of mixed corrosion inhibitors. nih.gov | Understanding of adsorption behavior and the formation of protective films on metal surfaces. nih.gov |

| Quantum Chemical Calculations | Analysis of local reactivity through Fukui functions. researchgate.net | Identification of sites for nucleophilic and electrophilic attacks. researchgate.net |

| pKa Calculations | Prediction of the protonation state of molecules in different solvents. | Understanding of how solvent affects reactivity. |

Design of Pyridazine-Based Architectures for Next-Generation Materials

The unique electronic and structural properties of the pyridazine ring make it an attractive building block for the design of advanced materials. ontosight.airsc.orgresearchgate.net Pyridazine-based compounds are being explored for a wide range of applications, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as energetic materials. rsc.orgnih.govrsc.org

In the field of optoelectronics, pyridazine derivatives have been investigated as host materials and thermally activated delayed fluorescence (TADF) emitters in OLEDs. frontiersin.org The introduction of a pyridazine core into donor-acceptor molecules can lead to high reverse intersystem crossing rates and fast TADF, which are crucial for achieving high efficiency in OLEDs. frontiersin.org

Pyridazine-containing polymers are also showing promise in photovoltaic applications. nih.govresearchgate.netrsc.orgdntb.gov.uadigitellinc.com New conjugated polymers incorporating a pyridazine core have been synthesized and tested in organic solar cells, demonstrating the potential of this class of materials for renewable energy applications. nih.gov Furthermore, the planar structure of pyridazine promotes efficient π-π stacking, leading to dense crystal packing and high material density, which are desirable properties for high-energy density materials. rsc.org The structural tunability and straightforward synthesis of pyridazine-based frameworks offer significant advantages for the development of next-generation energetic materials with enhanced stability and performance. rsc.org

Q & A

Q. What are the optimal synthesis methods for 3-Chloro-4,5-dimethylpyridazine, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves chlorination of 4,5-dimethylpyridazine using phosphorus oxychloride (POCl₃) under reflux conditions. Key parameters include:

- Temperature : Maintain reflux (~110°C) to ensure complete chlorination.

- Reaction Time : 6–12 hours, monitored via thin-layer chromatography (TLC) or HPLC .

- Purification : Crystallization or distillation for industrial-scale production.

Yield Optimization : Lab-scale yields range from 60–75%, while industrial methods achieve >85% purity via continuous flow reactors .

Q. What analytical techniques are recommended for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : To confirm substitution patterns (e.g., δ ~2.5 ppm for methyl groups, δ ~7.5 ppm for pyridazine protons) .

- High-Performance Liquid Chromatography (HPLC) : For purity assessment (e.g., Newcrom R1 column with reverse-phase conditions) .

- Mass Spectrometry (MS) : Molecular ion peak at m/z 144.58 (C₆H₇ClN₂) .

Q. How is this compound applied as a building block in heterocyclic chemistry?

It serves as a precursor for:

- Nucleophilic Substitution : Chlorine replacement with amines, alkoxides, or thiols to generate derivatives like 4,5-dimethylpyridazine-3-amine .

- Cross-Coupling Reactions : Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups at the 3-position .

Q. What standard protocols assess the biological activity of this compound derivatives?

- Enzyme Inhibition Assays : Measure IC₅₀ values against targets like protein kinases using fluorescence-based kinetic studies .

- Receptor Binding Studies : Radioligand displacement assays to evaluate affinity for G-protein-coupled receptors (GPCRs) .

Advanced Research Questions

Q. What mechanistic insights govern nucleophilic substitution reactions at the 3-chloro position?

The reaction follows an SₙAr mechanism , where the electron-deficient pyridazine ring facilitates nucleophilic attack. Key factors:

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reactivity.

- Leaving Group : Chlorine’s electronegativity stabilizes the transition state. Rate constants (k) vary with nucleophile strength (e.g., k NaOMe > k NH₃) .

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack.

- Molecular Dynamics (MD) : Simulate binding interactions with biological targets (e.g., enzyme active sites) .

Q. How should researchers resolve contradictions in reported synthetic yields or purity?

- Variable Analysis : Compare reaction conditions (e.g., POCl₃ stoichiometry, reflux duration) across studies.

- Quality Control : Use standardized HPLC protocols to verify purity .

Example : Lab-scale yields may drop if moisture contaminates POCl₃, while industrial methods mitigate this via anhydrous conditions .

Q. How does the substitution pattern of this compound influence its properties compared to analogs?

| Compound | Substituents | Reactivity (vs. Parent Pyridazine) | Biological Activity |

|---|---|---|---|

| This compound | Cl (C3), CH₃ (C4, C5) | Higher electrophilicity at C3 | Moderate kinase inhibition |

| 3,6-Dichloro-4-methylpyridazine | Cl (C3, C6), CH₃ (C4) | Enhanced steric hindrance | Low solubility |

Q. What challenges arise when scaling up synthesis from lab to industrial production?

- Heat Management : Exothermic chlorination requires precise temperature control in flow reactors.

- Purification : Distillation under reduced pressure minimizes decomposition .

Q. How does the compound’s stability under varying pH and temperature conditions affect experimental design?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.